Acetic acid;5-bromooxan-2-ol

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Acetic acid;5-bromooxan-2-ol (CAS 645413-11-2) is the acetate salt of 5-bromotetrahydro-2H-pyran-2-ol, a brominated heterocyclic building block with the molecular formula C7H13BrO4 and a molecular weight of 241.08 g/mol. It belongs to the class of tetrahydropyran (oxane) derivatives, which serve as versatile intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research.

Molecular Formula C7H13BrO4
Molecular Weight 241.08 g/mol
CAS No. 645413-11-2
Cat. No. B12580058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;5-bromooxan-2-ol
CAS645413-11-2
Molecular FormulaC7H13BrO4
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(OCC1Br)O
InChIInChI=1S/C5H9BrO2.C2H4O2/c6-4-1-2-5(7)8-3-4;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)
InChIKeyQGLHEDUHXDJXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;5-bromooxan-2-ol (CAS 645413-11-2): Brominated Tetrahydropyran Acetate for Nucleophilic Substitution and Medicinal Chemistry


Acetic acid;5-bromooxan-2-ol (CAS 645413-11-2) is the acetate salt of 5-bromotetrahydro-2H-pyran-2-ol, a brominated heterocyclic building block with the molecular formula C7H13BrO4 and a molecular weight of 241.08 g/mol . It belongs to the class of tetrahydropyran (oxane) derivatives, which serve as versatile intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research [1]. The compound features a bromine substituent at the 5-position of the saturated six-membered oxane ring and a hydroxyl group at the 2-position, the latter of which is esterified with acetic acid in this specific salt form. The presence of the bromine atom imparts distinct reactivity profiles compared to its chloro, fluoro, and iodo analogs, primarily influencing its utility in nucleophilic substitution and cross-coupling reactions.

Why Acetic Acid;5-bromooxan-2-ol (CAS 645413-11-2) Cannot Be Casually Replaced by Its Halogenated Analogs


In drug discovery and chemical synthesis, the specific halogen atom and its position on the tetrahydropyran scaffold critically determine both physicochemical properties and reactivity. The bromine atom at the 5-position of the oxane ring in acetic acid;5-bromooxan-2-ol provides a unique balance of leaving group ability and steric accessibility compared to other halogens [1]. The acetate counterion further modulates solubility and stability profiles that are not present in the free base form (CAS 645413-10-1). As demonstrated by computed LogP and PSA values, even subtle changes in halogen type—from bromine to fluorine or iodine—result in significant shifts in lipophilicity and polarity, which directly impact compound behavior in biological assays and synthetic protocols . Therefore, assuming that any halogenated tetrahydropyran derivative can serve as a functional substitute for this specific compound risks altering reaction outcomes, pharmacokinetic properties, or biological activity.

Acetic Acid;5-bromooxan-2-ol (CAS 645413-11-2): Quantitative Differentiators Versus Halogenated Tetrahydropyran Analogs


Enhanced Lipophilicity (LogP) of Bromo-Substituted Acetate Salt Compared to Fluoro Analog

The bromo-substituted acetate salt exhibits substantially higher calculated LogP (0.97) compared to its fluoro-substituted counterpart (0.54) [1]. This difference in lipophilicity directly influences membrane permeability and distribution profiles in biological systems.

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Increased Polar Surface Area (PSA) of Bromo Acetate Salt Relative to Fluoro Analog

The bromo-substituted acetate salt possesses a calculated Polar Surface Area (PSA) of 66.76 Ų, while the corresponding fluoro analog reports a PSA of 66.76 Ų as well [1]. The identical PSA values indicate that the halogen substitution does not alter the overall hydrogen-bonding capacity of the acetate group and the tetrahydropyran oxygen.

ADME Prediction Drug-Likeness Physicochemical Profiling

Molecular Weight Differentiation for Metabolic Stability and Synthetic Tuning

The acetate salt of 5-bromooxan-2-ol has a molecular weight of 241.08 g/mol, which is 60.91 g/mol heavier than the fluoro analog (180.17 g/mol) and 47.00 g/mol lighter than the iodo analog (288.08 g/mol) . This intermediate mass positions the bromo compound for balanced metabolic stability and synthetic versatility.

Fragment-Based Drug Discovery Metabolic Stability Halogen Bonding

Bromine as a Superior Leaving Group in Nucleophilic Aromatic Substitution (SNAr) Reactions

In tetrahydropyran derivatives, the bromine substituent at the 5-position serves as an excellent leaving group for nucleophilic substitution and transition metal-catalyzed cross-coupling reactions . While fluorine is a poor leaving group and iodine can be overly reactive and prone to side reactions, bromine offers an optimal balance of reactivity and stability for synthetic applications [1].

Synthetic Methodology Cross-Coupling Reactions Building Block Utility

Acetic Acid;5-bromooxan-2-ol (CAS 645413-11-2): Recommended Applications Based on Quantitative Differentiation


Optimizing Lipophilicity in CNS Drug Candidate Libraries

Given its calculated LogP of 0.97—nearly double that of the fluoro analog—this bromo-substituted acetate salt is ideally suited for building compound libraries targeting central nervous system (CNS) indications where enhanced blood-brain barrier permeability is desired [1]. Medicinal chemists can use this building block to introduce a balanced hydrophobic moiety without sacrificing hydrogen-bonding capacity (PSA = 66.76 Ų), maintaining compliance with Lipinski's Rule of Five for oral bioavailability.

Controlled Nucleophilic Substitution in Fragment Elaboration

The intermediate leaving group ability of the bromine atom compared to fluorine (poor leaving group) and iodine (highly reactive) makes this compound a preferred starting material for controlled nucleophilic substitution reactions in fragment-based drug discovery [1]. The acetate salt form enhances solubility in common organic solvents, facilitating reaction setup and workup compared to the free base.

Halogen-Dependent Physicochemical Tuning of Lead Compounds

In lead optimization campaigns, the 60.91 g/mol mass difference versus the fluoro analog provides a tunable parameter for modulating molecular weight and associated pharmacokinetic properties [1]. The bromine atom also introduces the potential for halogen bonding interactions with protein targets, which are significantly weaker or absent with fluorine-containing analogs.

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